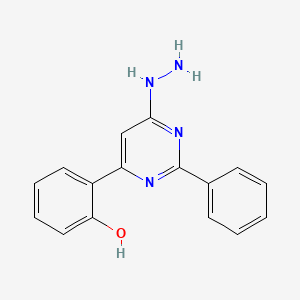![molecular formula C16H24N2O2 B5717762 N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)
N,N'-[1,4-phenylenebis(methylene)]dibutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[1,4-phenylenebis(methylene)]dibutanamide, commonly known as PBMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBMD is a diamide compound that is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of PBMD is not fully understood. However, studies have suggested that PBMD may act by forming hydrogen bonds with proteins and other biomolecules, leading to changes in their conformation and function. PBMD has also been shown to interact with lipid membranes, leading to changes in their properties.
Biochemical and Physiological Effects
PBMD has been shown to have various biochemical and physiological effects. Studies have shown that PBMD can inhibit the activity of enzymes, including cholinesterase and acetylcholinesterase. PBMD has also been shown to have antioxidant and anti-inflammatory properties. In addition, PBMD has been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
PBMD has several advantages for lab experiments, including its ease of synthesis and purification, stability, and versatility. However, PBMD also has some limitations, including its limited solubility in water and its potential toxicity at higher concentrations.
Zukünftige Richtungen
PBMD has several potential future directions for research. One potential direction is the development of PBMD-based hydrogels for drug delivery applications. Another potential direction is the development of PBMD-based polymers for tissue engineering applications. Further studies are also needed to fully understand the mechanism of action of PBMD and its potential applications in catalysis and other fields.
Synthesemethoden
PBMD can be synthesized using various methods, including the reaction of 1,4-phenylenediamine with butanoyl chloride in the presence of a base. The resulting product is then treated with formaldehyde to obtain PBMD. Another method involves the reaction of 1,4-phenylenediamine with butanoyl chloride in the presence of triethylamine, followed by treatment with formaldehyde and sodium borohydride. The resulting product is then purified using chromatography to obtain pure PBMD.
Wissenschaftliche Forschungsanwendungen
PBMD has been extensively studied for its potential applications in various fields, including drug delivery, polymer synthesis, and catalysis. PBMD has been used as a crosslinker in the synthesis of hydrogels for drug delivery applications. PBMD has also been used as a monomer in the synthesis of polymers for various applications, including tissue engineering and drug delivery. PBMD has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Eigenschaften
IUPAC Name |
N-[[4-[(butanoylamino)methyl]phenyl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-5-15(19)17-11-13-7-9-14(10-8-13)12-18-16(20)6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJDJEKWFBUCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=CC=C(C=C1)CNC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(Butanamidomethyl)phenyl]methyl}butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)
![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)




![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)
![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)
![1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5717769.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)